![molecular formula C32H48CuN4O4 B14709368 Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol CAS No. 23641-33-0](/img/structure/B14709368.png)
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol is a complex organic compound that features a copper ion coordinated with a phenolic ligand and a piperidine derivative. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and a phenol derivative in the presence of a copper salt. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to isolate the final product. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of copper.
Substitution: The phenolic and piperidine ligands can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes.
Aplicaciones Científicas De Investigación
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, facilitating the transfer of electrons and influencing the activity of enzymes and other proteins. The phenolic and piperidine ligands also play a role in stabilizing the copper ion and modulating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
4-Hydroxy-TEMPO: Similar to TEMPO but with a hydroxyl group, used in various oxidation reactions.
Copper(II) acetate: A simple copper salt used in organic synthesis and as a catalyst.
Uniqueness
Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol is unique due to its combination of a copper ion with a phenolic ligand and a piperidine derivative. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
23641-33-0 |
|---|---|
Fórmula molecular |
C32H48CuN4O4 |
Peso molecular |
616.3 g/mol |
Nombre IUPAC |
copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/2C16H24N2O2.Cu/c2*1-15(2)9-13(10-16(3,4)18(15)20)17-11-12-7-5-6-8-14(12)19;/h2*5-8,11,13,19-20H,9-10H2,1-4H3; |
Clave InChI |
XIFNMNXHISEKPL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)N=CC2=CC=CC=C2O)C.CC1(CC(CC(N1O)(C)C)N=CC2=CC=CC=C2O)C.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




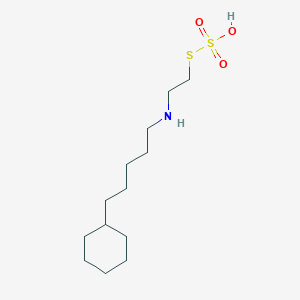
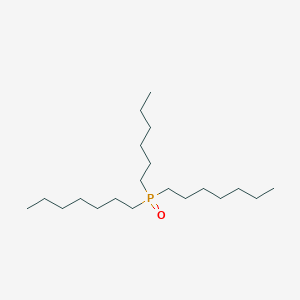

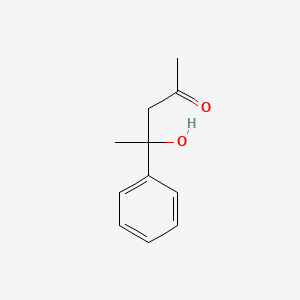

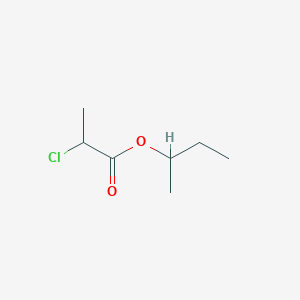

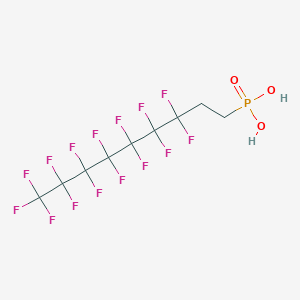
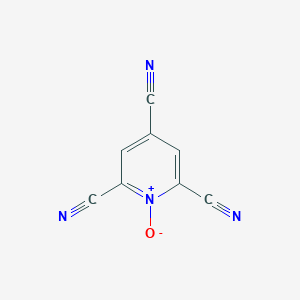


![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
